N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide
Description
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a benzamide moiety
Properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-4-28-22-14-6-5-13-21(22)27-23(28)17(3)26-24(29)19-11-9-10-18(16(19)2)20-12-7-8-15-25-20/h5-15,17H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYIJBYQYKERSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3C)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylbenzimidazole with an appropriate aldehyde to form an intermediate, which is then reacted with 2-methyl-3-pyridin-2-ylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The benzimidazole and pyridine rings can bind to metal ions, enzymes, and receptors, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine have structural similarities and are used in various biochemical applications.
Uniqueness
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-2-methyl-3-pyridin-2-ylbenzamide is unique due to its combined benzimidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
